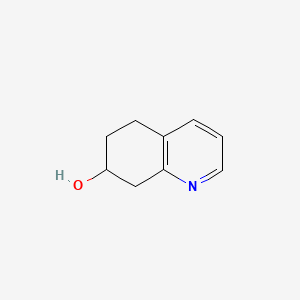

5,6,7,8-Tetrahydroquinolin-7-ol

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-2,5,8,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIKLMFKOVAACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Quinoline to Intermediate Tetrahydroquinoline

The foundational step in synthesizing 5,6,7,8-tetrahydroquinolin-7-ol involves the catalytic hydrogenation of quinoline to generate tetrahydroquinoline intermediates. A patented method employs a palladium (Pd)-based catalyst under hydrogen pressure (8–12 atm) at 60–70°C, achieving selective hydrogenation of the aromatic ring. The reaction proceeds via the formation of 1,2,3,4-tetrahydroquinoline, which undergoes subsequent isomerization to 5,6,7,8-tetrahydroquinoline.

Catalyst Preparation :

The Pd catalyst is pretreated with aqueous hydrochloride solutions (e.g., CuCl₂, FeCl₃) and sodium bicarbonate to enhance selectivity. A mass ratio of 1:0.02–0.05 (quinoline:catalyst) ensures optimal activity.

Key Reaction Parameters :

Hydroxylation at the 7-Position

Following hydrogenation, introducing the hydroxyl group at the 7-position remains challenging. While direct hydroxylation methods are less documented, analogous protocols for 7-hydroxy-1,2,3,4-tetrahydroquinoline suggest hydrolysis of amino intermediates. For example, nitration of tetrahydroquinoline at the 7-position, followed by hydrolysis in strong aqueous acids (e.g., H₃PO₄, H₂SO₄) at 140–180°C, yields hydroxylated products.

Nitration-Hydrolysis Route

Nitration of Tetrahydroquinoline Derivatives

Nitration represents a critical step for directing functionalization to the 7-position. As reported, nitration of 1,2,3,4-tetrahydroquinoline with concentrated nitric acid predominantly yields 7-nitro-1,2,3,4-tetrahydroquinoline. Recrystallization improves purity, with a 50% recovery of the 7-nitro isomer.

Reaction Conditions :

Hydrolysis of Nitro to Hydroxy Groups

The nitro group at the 7-position is hydrolyzed to a hydroxyl group using strong acids. A representative procedure involves refluxing 7-nitro-1,2,3,4-tetrahydroquinoline in 48% HBr at 165°C for 24 hours, followed by neutralization and crystallization.

Optimization Insights :

-

Acid Selection : HBr > H₃PO₄ > H₂SO₄ in terms of yield.

-

Crystallization : Maleic acid facilitates product isolation (51–65% yield).

Comparative Analysis of Methods

Table 1: Summary of Synthesis Methods for this compound

THQ: Tetrahydroquinoline; mCPBA: meta-chloroperbenzoic acid.

Industrial and Scalability Considerations

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroquinolin-7-ol undergoes various chemical reactions, including:

Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.

Common Reagents and Conditions:

Oxidation: MnO2, KMnO4, or chromium trioxide (CrO3) in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol, catalytic hydrogenation with Pd/C.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

- Quinolin-7-one (oxidation product)

- Fully saturated quinoline derivatives (reduction products)

- Halogenated quinoline derivatives (substitution products) .

Scientific Research Applications

5,6,7,8-Tetrahydroquinolin-7-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinolin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce oxidative stress in cancer cells by disrupting the balance of reactive oxygen species (ROS), leading to cell death via autophagy and apoptosis. The compound may also inhibit key enzymes and signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs of 5,6,7,8-Tetrahydroquinolin-7-ol include:

Key Observations:

- Positional Effects: The hydroxyl group at position 7 in the target compound contrasts with analogs like 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol, where a methoxy group at position 7 and hydroxyl at 6 may enhance blood-brain barrier penetration .

- Functional Group Impact: Replacing -OH with -NH₂ (as in 5,6,7,8-Tetrahydroquinolin-3-amine) introduces acute toxicity risks, likely due to increased reactivity or metabolic activation .

- Lipophilicity vs.

Biological Activity

5,6,7,8-Tetrahydroquinolin-7-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Synthesis

The synthesis of this compound typically involves the reduction of quinoline derivatives. Various synthetic routes have been documented, leading to the formation of several derivatives that exhibit differing biological activities. For example, the reduction of quinoline can yield fully saturated quinoline derivatives and halogenated quinoline derivatives as well.

Biological Properties

Research indicates that this compound possesses various biological properties, particularly in the fields of oncology and infectious diseases. Here are some key findings:

- Anticancer Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, it was shown to induce oxidative stress in cancer cells by disrupting the balance of reactive oxygen species (ROS), leading to cell death via autophagy and apoptosis . In a study involving colorectal cancer (CRC) cells, a related tetrahydroquinolinone compound exhibited in vitro antiproliferative activity at micromolar concentrations by inducing cellular stress through ROS production .

- Mechanism of Action : The mechanism through which this compound exerts its effects includes inhibition of key enzymes and signaling pathways involved in cell proliferation. It has been observed to affect mitochondrial membrane potential and increase ROS levels in A2780 ovarian cancer cells . Specifically, the compound induced mitochondrial depolarization and affected cell cycle phases by increasing the G0/G1 phase while decreasing S and G2/M phases .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A2780 (Ovarian) | 17.2 |

| HT-29 (Colorectal) | 12.5 | |

| MSTO-211H (Mesothelioma) | 15.0 |

In a comparative study involving several tetrahydroquinoline derivatives, the most active compound was identified as (R)-5a, which demonstrated notable cytotoxicity across multiple cancer cell lines with IC50 values ranging from 5.4 to 17.2 µM .

Mechanistic Insights

The ability of this compound to induce oxidative stress has been linked to its capacity to disrupt mitochondrial function. In A2780 cells treated with this compound:

- ROS Production : A concentration-dependent increase in ROS was observed after treatment with concentrations up to 50 µM .

- Cell Cycle Arrest : The compound caused significant alterations in the cell cycle distribution, particularly increasing the G0/G1 phase population .

Potential Therapeutic Applications

Given its biological activity profile, this compound is being explored as a potential lead compound for drug discovery targeting various diseases:

- Cancer Therapy : Its ability to induce oxidative stress and affect mitochondrial function positions it as a candidate for further development in cancer therapeutics.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties that warrant further investigation.

Q & A

Q. How to design experiments for structure-activity relationship (SAR) studies of tetrahydroquinoline derivatives?

- Methodological Answer: Systematically vary substituents (e.g., methyl, methoxy groups) and assess biological activity (e.g., enzyme inhibition). Use multivariate analysis (PCA or PLS) to correlate structural features with activity. Include positive/negative controls and replicate trials to ensure robustness .

Data Contradiction Analysis

-

Example: Discrepancies in logP values between computational and experimental methods.

- Resolution: Validate computational predictions (Crippen’s method) with experimental shake-flask results. Consider solvent effects and ionization states in aqueous systems .

-

Example: Conflicting reports on antimicrobial activity across studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.